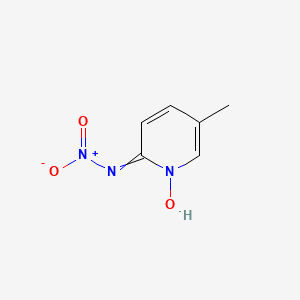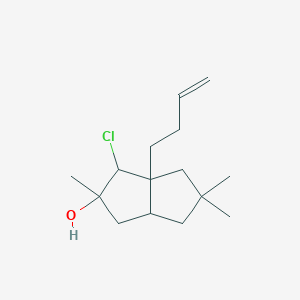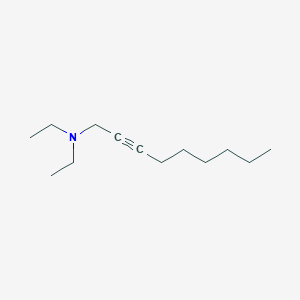![molecular formula C12H14N2O3 B14423196 N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide CAS No. 84257-51-2](/img/structure/B14423196.png)
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is a chemical compound belonging to the aromatic group of compounds It is characterized by the presence of a nitro group and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide typically involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst like n-butylamine. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, are essential due to the hazardous nature of the chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Oxidation: Specific reagents and conditions for oxidation reactions are less commonly reported.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Various substituted derivatives of the phenyl ring can be obtained depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activities, although specific studies are limited.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-nitropropene: A related compound with similar chemical properties and applications.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: Another similar compound used in the synthesis of various pharmaceuticals.
Uniqueness
N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and research applications .
Eigenschaften
CAS-Nummer |
84257-51-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
N-[3-methyl-4-(2-nitroprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-12(13-10(3)15)5-4-11(8)7-9(2)14(16)17/h4-7H,1-3H3,(H,13,15) |
InChI-Schlüssel |
RLBDKMRDLTXDCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)



![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)

![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

